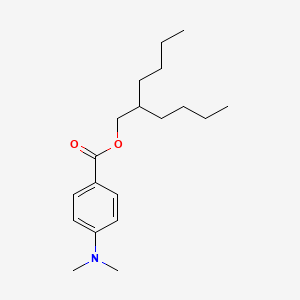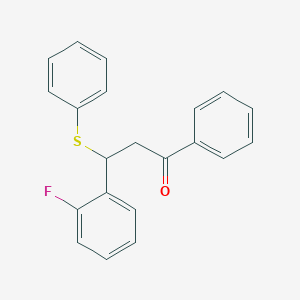![molecular formula C24H18N10S2 B14184327 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline CAS No. 923275-84-7](/img/structure/B14184327.png)
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-phenyl-1H-tetrazol-5-ylsulfanyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety, known for its biological activity, adds to the compound’s significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline typically involves the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-phenyl-5-thio-1,2,3,4-tetrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent . The general reaction scheme is as follows:
- Dissolve 2,3-bis(bromomethyl)quinoxaline in ethanol.
- Add 1-phenyl-5-thio-1,2,3,4-tetrazole and potassium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl groups on the tetrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Industry: Used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is primarily attributed to the tetrazole moiety. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with various biological targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and has similar biological activities.
2,3-Bis(bromomethyl)quinoxaline: The precursor in the synthesis of the target compound.
5-Phenyl-1-acyl-1,2,3,4-tetrazoles: Similar in structure and reactivity.
Uniqueness
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is unique due to the combination of the quinoxaline core and the tetrazole moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
923275-84-7 |
|---|---|
分子式 |
C24H18N10S2 |
分子量 |
510.6 g/mol |
IUPAC名 |
2,3-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C24H18N10S2/c1-3-9-17(10-4-1)33-23(27-29-31-33)35-15-21-22(26-20-14-8-7-13-19(20)25-21)16-36-24-28-30-32-34(24)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
XIKPLERTHNOSRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N=C3CSC5=NN=NN5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
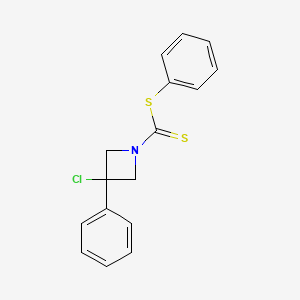
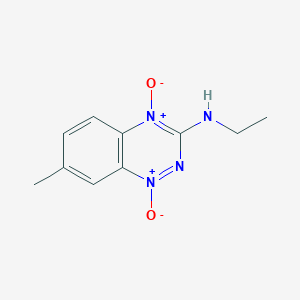
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
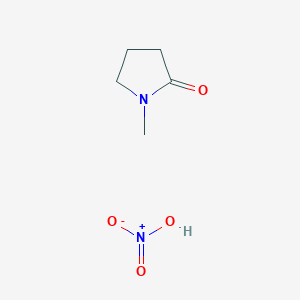
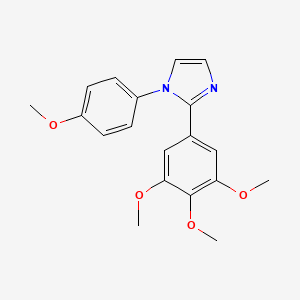
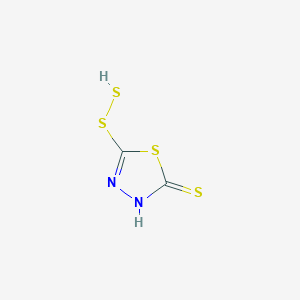
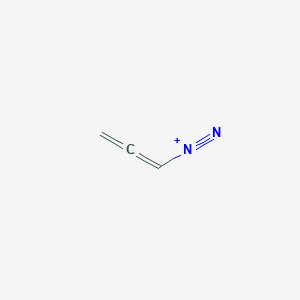
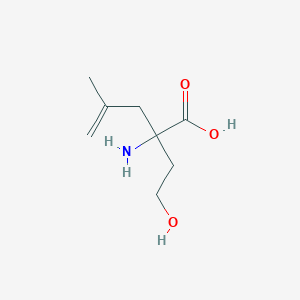
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
